Mono(2-carboxyethyl) Phthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

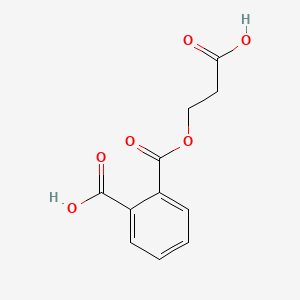

Mono(2-carboxyethyl) Phthalate: is a chemical compound with the molecular formula C11H10O6 and a molecular weight of 238.19 g/mol . It is a metabolite of di-n-pentyl phthalate, which is commonly used as a plasticizer in various industrial applications . This compound is known for its role in environmental and biological studies due to its presence as a degradation product of phthalates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mono(2-carboxyethyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 3-hydroxypropionic acid under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phthalic anhydride and 3-hydroxypropionic acid in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.

Analyse Chemischer Reaktionen

Types of Reactions: Mono(2-carboxyethyl) Phthalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalic acid and other oxidation products.

Reduction: Reduction reactions can convert it into different phthalate esters.

Substitution: It can undergo nucleophilic substitution reactions, where the carboxyethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Phthalic acid and other carboxylic acids.

Reduction: Various phthalate esters.

Substitution: Substituted phthalates with different functional groups.

Wissenschaftliche Forschungsanwendungen

Mono(2-carboxyethyl) Phthalate has several scientific research applications:

Environmental Studies: It is used as a marker for phthalate contamination in environmental samples.

Biological Research: It is studied for its effects on human health, particularly its role as an endocrine disruptor.

Analytical Chemistry: It is used as a reference standard in the analysis of phthalate metabolites.

Industrial Applications: It is used in the development of new plasticizers and polymer additives.

Wirkmechanismus

Mono(2-carboxyethyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues . This disruption can lead to adverse effects on reproductive and developmental processes. The compound can also activate the aryl hydrocarbon receptor, leading to changes in gene expression and cellular function .

Vergleich Mit ähnlichen Verbindungen

Mono(2-ethylhexyl) Phthalate (MEHP): A metabolite of di(2-ethylhexyl) phthalate, known for its endocrine-disrupting properties.

Mono(2-ethyl-5-carboxypentyl) Phthalate (MECPP): Another phthalate metabolite with similar biological effects.

Uniqueness: Mono(2-carboxyethyl) Phthalate is unique due to its specific structure and the presence of a carboxyethyl group, which influences its reactivity and biological activity. Its role as a degradation product of di-n-pentyl phthalate also makes it a valuable marker for environmental and biological studies.

Biologische Aktivität

Mono(2-carboxyethyl) phthalate (MCEPh) is a metabolite of di-n-pentyl phthalate and is primarily utilized as a plasticizer in various applications, particularly in nitrocellulose formulations. This compound has garnered attention due to its potential biological activities and implications for human health. This article explores the biological activity of MCEPh, focusing on its effects on cellular processes, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₀O₆

- Appearance : Viscous liquid, colorless to cloudy white

- Solubility : Low solubility in water, more suitable for organic matrices

Research indicates that MCEPh may influence various cellular processes. Although specific mechanisms for MCEPh are not fully elucidated, studies on related phthalates provide insights into potential biological effects:

- Endocrine Disruption : Phthalates, including MCEPh, are known endocrine disruptors that can interfere with hormonal functions. They may affect reproductive and developmental processes by altering hormone levels and signaling pathways .

- Oxidative Stress : Exposure to phthalates has been associated with increased oxidative stress in cells. For example, mono(2-ethylhexyl) phthalate (MEHP), a closely related compound, induces oxidative stress by inhibiting antioxidant enzyme activities, leading to cell-cycle regulation disruption and apoptosis . This mechanism may be applicable to MCEPh as well.

- Cell Viability and Apoptosis : Studies have shown that exposure to phthalates can reduce cell viability and induce apoptosis in various cell types. For instance, human peripheral blood mononuclear cells (PBMCs) exposed to dibutyl phthalate (DBP) exhibited reduced viability and increased caspase activity, indicating programmed cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of MCEPh and its analogs:

Case Study 1: Apoptosis Induction in PBMCs

A study investigated the effects of DBP and its metabolites on human PBMCs. After 12 hours of exposure at concentrations ranging from 1 to 100 μg/mL, significant reductions in cell viability were observed, particularly with DBP. The study highlighted the role of increased intracellular calcium levels and mitochondrial dysfunction as key factors in apoptosis induction .

Case Study 2: Follicle Growth Inhibition

Research on MEHP demonstrated its capacity to inhibit growth in cultured mouse ovarian follicles by inducing oxidative stress. This study revealed that MEHP significantly decreased the expression of essential cell-cycle regulators while increasing proapoptotic factors like Bax. These findings suggest that similar mechanisms might be at play for MCEPh, warranting further investigation into its effects on reproductive health .

Eigenschaften

IUPAC Name |

2-(2-carboxyethoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXPVFSMSBQPBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858131 |

Source

|

| Record name | 2-[(2-Carboxyethoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92569-47-6 |

Source

|

| Record name | 2-[(2-Carboxyethoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.